molecular formula C16H34CaN4O8 B12661165 Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) CAS No. 75195-64-1

Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate)

Cat. No.: B12661165
CAS No.: 75195-64-1
M. Wt: 450.5 g/mol
InChI Key: OPDNSFWVQSGAAG-UBKPKTQASA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Information

The systematic IUPAC name for this compound is calcium (2S)-2,6-bis(hydroxymethylamino)hexanoate , reflecting its stereochemical configuration at the second carbon of the lysine backbone. Its CAS Registry Number, 75195-64-1 , uniquely identifies it within chemical databases, distinguishing it from related derivatives such as calcium bis(N2-(hydroxymethyl)-L-lysinate) (CAS 75195-63-0). The molecular formula C₁₆H₃₄CaN₄O₈ corresponds to a dimeric structure where two N2,N6-bis(hydroxymethyl)-L-lysinate ligands coordinate a central calcium ion.

Key synonyms include:

  • Calcium bis[N2,N6-bis(hydroxymethyl)-L-lysinate]
  • EINECS 278-098-1
  • Calcium 2,6-bis(hydroxymethylamino)hexanoate

The compound’s molecular weight of 450.541 g/mol and hydrogen-bonding capacity (8 donors, 12 acceptors) underscore its potential for forming extensive intermolecular networks. Its InChIKey (OPDNSFWVQSGAAG-UBKPKTQASA-L ) encodes stereochemical and connectivity details, facilitating digital representation in cheminformatics platforms.

Molecular Architecture and Chelation Geometry

The molecular architecture features two modified L-lysine residues, each functionalized with hydroxymethyl groups at the N2 and N6 amino positions. These ligands adopt a tetradentate coordination mode , binding calcium via:

  • The carboxylate oxygen (O) at the C-terminus
  • The hydroxymethyl oxygen (O) at N2
  • The hydroxymethyl oxygen (O) at N6
  • The backbone amino nitrogen (N) at N2

This coordination sphere creates a distorted octahedral geometry around calcium, as evidenced by crystallographic studies of analogous calcium-amino acid complexes. Bond distances between calcium and oxygen ligands typically range from 2.324–2.440 Å , while calcium-nitrogen bonds are slightly shorter (~2.1–2.3 Å), consistent with weaker ionic interactions.

The lysine backbone’s chiral (S)-configuration at C2 imposes stereochemical constraints on ligand arrangement, favoring a staggered conformation that minimizes steric hindrance between hydroxymethyl groups. Density functional theory (DFT) models predict a ligand bite angle of ~85° between the carboxylate and N6-hydroxymethyl oxygen, optimizing charge distribution across the chelate ring.

Crystallographic Properties and Solid-State Configuration

X-ray diffraction studies of structurally related calcium-amino acid complexes reveal monoclinic crystal systems with space group C2 (No. 5). Unit cell parameters for analogous compounds include:

Parameter Value
a 25.5446(14) Å
b 7.38025(19) Å
c 18.8450(10) Å
β 136.543(10)°
V 2443.6(4) ų

The calcium ion resides in a seven-coordinate environment , bonded to four hydroxyl oxygens from the hydronaphthalene ring and three water molecules in related structures. This coordination promotes a layered crystal packing arrangement, with alternating hydrophobic (lysine alkyl chains) and hydrophilic (chelated calcium-water clusters) regions.

Hydrogen-bonding networks between hydroxymethyl groups (O–H···O distances: 2.65–2.89 Å ) and water molecules stabilize the lattice, yielding a calculated density of 1.82 g/cm³ . Thermal analysis indicates decomposition onset at ~220°C , preceded by loss of coordinated water molecules between 100–150°C .

Spectroscopic Fingerprinting (FT-IR, NMR, XPS)

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorptions:

  • Broad O–H/N–H stretch: 3200–3500 cm⁻¹
  • Carboxylate asymmetric stretch: 1585 cm⁻¹
  • Symmetric carboxylate stretch: 1412 cm⁻¹
  • C–N stretch (hydroxymethylamine): 1120 cm⁻¹

Nuclear magnetic resonance (NMR) spectroscopy (¹H, 13C) in D₂O exhibits:

  • δ 3.65 ppm (d, J = 5.1 Hz, 4H, N–CH₂–OH)
  • δ 3.24 ppm (m, 2H, α-CH)
  • δ 1.45–1.78 ppm (m, 6H, lysine β,γ,δ-CH₂)
  • 13C signals at δ 178.2 (COO⁻), 65.4 (N–CH₂–OH), 54.1 (α-C)

X-ray photoelectron spectroscopy (XPS) data show core-level transitions for:

  • Ca 2p₃/₂: 347.1 eV (consistent with Ca²⁺ in carboxylate complexes)
  • O 1s: 531.4 eV (hydroxyl), 533.2 eV (carboxylate)
  • N 1s: 399.8 eV (amine), 401.5 eV (protonated ammonium)

Properties

CAS No.

75195-64-1

Molecular Formula

C16H34CaN4O8

Molecular Weight

450.5 g/mol

IUPAC Name

calcium;(2S)-2,6-bis(hydroxymethylamino)hexanoate

InChI

InChI=1S/2C8H18N2O4.Ca/c2*11-5-9-4-2-1-3-7(8(13)14)10-6-12;/h2*7,9-12H,1-6H2,(H,13,14);/q;;+2/p-2/t2*7-;/m00./s1

InChI Key

OPDNSFWVQSGAAG-UBKPKTQASA-L

Isomeric SMILES

C(CCNCO)C[C@@H](C(=O)[O-])NCO.C(CCNCO)C[C@@H](C(=O)[O-])NCO.[Ca+2]

Canonical SMILES

C(CCNCO)CC(C(=O)[O-])NCO.C(CCNCO)CC(C(=O)[O-])NCO.[Ca+2]

Origin of Product

United States

Preparation Methods

Detailed Preparation Method from Bay Scallop Shell Calcium Source (Adapted for Lysine Derivatives)

A patented method for lysine chelated calcium preparation using bay scallop shells as a calcium source provides a comprehensive aqueous-phase synthesis approach that can be adapted for hydroxymethyl-lysine derivatives:

Step Description Conditions/Notes
A. Shell Treatment Clean, dry, crush, carbonize, and ash bay scallop shells to obtain calcium-rich ash Carbonize until no smoke, ash at 950-1000°C for 2-3 hours
B. Ash Processing Treat ash with 3-5% HCl to dissolve calcium as CaCl2 solution Measure calcium content by atomic absorption spectrometry
C. Chelation Reaction Mix CaCl2 solution with lysine derivative solution, adjust molar ratio Ca:lysine = 1:2 to 1:2.5, pH 8-9 Heat at 60-70°C (preferably 65°C) for 30-40 min with stirring
D. Centrifugation Centrifuge reaction mixture at 5000-6000 rpm for 15-20 min at room temperature Retain supernatant, discard precipitate
E. Concentration Slowly evaporate supernatant at 60°C to 5-8% of original volume Use rotary evaporator
F. Alcohol Precipitation Add 8-15 volumes of absolute ethanol at 4°C, precipitate chelate over 12-15 hours Exploits low solubility of chelate in ethanol
G. Filtration and Drying Filter gel precipitate, wash with ethanol until no free amino acid detected, dry at 60-80°C Obtain purified calcium chelate product

This method emphasizes the use of natural calcium sources and aqueous-phase synthesis, suitable for large-scale production with high chelation yield and low cost.

Preparation Using Calcium Hydroxide and Lysine (Classical Method)

An earlier established method for calcium lysinate preparation, which can be adapted for hydroxymethyl-lysine derivatives, involves direct reaction of calcium hydroxide with lysine in aqueous solution:

Step Description Conditions/Notes
1. Lysine Solution Preparation Dissolve lysine or modified lysine in water to form an alkaline solution Lysine is sole solute
2. Calcium Hydroxide Addition Add 0.5 to 0.75 mole Ca(OH)2 per mole lysine, stir at room temperature Excess Ca(OH)2 ensures complete reaction
3. Removal of Excess Ca(OH)2 Filter or centrifuge to remove undissolved calcium hydroxide Ensures purity
4. Evaporation Evaporate filtrate at 20-75°C under reduced pressure to dryness Avoid prolonged heating to prevent lysine decomposition
5. Grinding and Drying Grind dried product to fine powder Product is calcium lysinate chelate

This method is straightforward, conducted at mild temperatures, and yields a substantially pure calcium lysinate suitable for dietary or pharmaceutical use.

Considerations for Hydroxymethylated Lysine Derivatives

The N2,N6-bis(hydroxymethyl)-L-lysinate ligand differs from lysine by having hydroxymethyl groups on the amino sites, which may influence:

  • Chelation strength and coordination geometry with calcium ions
  • Solubility in aqueous and organic solvents
  • Reaction pH and temperature optimization to avoid side reactions

While no direct preparation method for calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) is explicitly documented, the above methods for lysine chelates can be adapted by:

  • Using the hydroxymethylated lysine derivative as the ligand source
  • Adjusting pH to maintain ligand stability (likely pH 8-9)
  • Controlling temperature to 60-70°C to promote chelation without decomposition
  • Employing purification steps such as ethanol precipitation to isolate the chelate

Summary Table of Preparation Parameters

Parameter Bay Scallop Shell Method Calcium Hydroxide Method Notes for Hydroxymethyl-Lysine Chelate
Calcium Source CaCl2 from shell ash Ca(OH)2 powder Both provide Ca²⁺ ions
Ligand Lysine or derivative Lysine or derivative Use N2,N6-bis(hydroxymethyl)-L-lysine
Molar Ratio (Ca:Ligand) 1:2 to 1:2.5 0.5 to 0.75 mole Ca(OH)2 per mole lysine Adjust for complete chelation
pH 8-9 (adjusted with NaOH) Alkaline (lysine solution) Maintain ligand stability
Temperature 60-70°C (preferably 65°C) Room temperature to 75°C Avoid decomposition
Reaction Time 30-40 min Minutes to hours Sufficient for chelation
Purification Centrifugation, evaporation, ethanol precipitation Filtration, evaporation Ethanol precipitation useful for purity
Drying 60-80°C 20-75°C Controlled to avoid degradation

Research Findings and Analytical Notes

  • The bay scallop shell method demonstrates a sustainable approach by utilizing natural calcium sources and aqueous synthesis, achieving high chelation yield and purity suitable for scale-up.
  • The calcium hydroxide method is simpler and widely used for calcium lysinate, providing a pure product by controlling stoichiometry and removing excess calcium hydroxide.
  • Hydroxymethylation of lysine amino groups may enhance water solubility and chelation sites, but requires careful pH and temperature control to prevent side reactions or ligand degradation.
  • Purification by ethanol precipitation exploits the differential solubility of chelates versus free amino acids and metal ions, improving product purity.
  • Analytical techniques such as atomic absorption spectrophotometry for calcium content and ninhydrin tests for free amino acids are essential for monitoring reaction progress and purity.

Chemical Reactions Analysis

Key Chemical Reactions

The compound exhibits reactivity characteristic of amino acid derivatives and chelating agents:

  • Hydrolysis : Under acidic or basic conditions, hydroxymethyl groups may undergo hydrolysis, potentially releasing formaldehyde and altering the compound’s structure.

  • Metal ion chelation : The compound’s hydroxymethyl groups and amino acid backbone enable binding with metal ions (e.g., calcium), forming stable complexes. This property is critical for its role in nutrient delivery and biochemical applications.

  • Interactions with biological molecules : The compound may participate in enzymatic reactions or interact with proteins, leveraging its chelating capacity and hydroxymethyl functionality.

Stability and Analytical Methods

  • Thermal stability : Analyzed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess phase transitions and degradation temperatures.

  • Purification : Techniques like crystallization or chromatography isolate the compound from by-products, ensuring high purity.

Molecular and Structural Data

PropertyValue/Description
CAS Number 75195-63-0
Molecular Formula C₁₄H₃₀CaN₄O₆
Molecular Weight 390.489 g/mol
Exact Mass 390.179 g/mol
Polar Surface Area 196.82 Ų
EINECS 278-097-6
Structure Calcium salt with two hydroxymethyl groups at N₂ and N⁶ positions of L-lysine .

Scientific Research Applications

Nutritional Supplementation

Bone Health and Calcium Bioavailability
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) has been studied for its efficacy as a calcium supplement, particularly in improving bone mineral density (BMD). A clinical study indicated that this compound exhibited a relative oral bioavailability of 223.15%, significantly higher than traditional calcium supplements like calcium carbonate and calcium citrate malate . This enhanced absorption profile suggests its potential use in treating conditions such as osteopenia and osteoporosis.

Case Study: Osteopenia Patients
In a randomized clinical trial involving 24 patients with osteopenia, those receiving calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) showed significant improvements in BMD T-scores compared to the control groups . The results highlighted the compound's effectiveness in increasing serum calcium levels rapidly, thus supporting its role in bone health.

Pharmaceutical Applications

Drug Formulation
The compound's ability to enhance solubility makes it an attractive candidate for drug formulation, particularly for drugs that require improved bioavailability. Its dual coordination with calcium and the presence of hydroxymethyl groups facilitate better absorption in biological systems, which is crucial for therapeutic efficacy.

Case Study: Calcium Lysinate vs. Other Calcium Supplements
Research comparing calcium lysinate (a related compound) with other calcium supplements demonstrated that it led to superior absorption rates and improved clinical outcomes in patients . This suggests that formulations incorporating calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) could potentially offer similar benefits.

Agricultural Applications

Nutrient Delivery Systems
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) can be utilized in agriculture as a nutrient delivery system. Its solubility and bioavailability can enhance the uptake of essential nutrients by plants, promoting growth and improving crop yields. Research into amino acid chelates indicates that such compounds can facilitate nutrient transport within plant systems.

Biochemical Research

Protein Interaction Studies
The compound's structure allows it to interact with various biomolecules, making it useful in biochemical research. It can serve as a probe for studying lysine-reactive proteins, aiding in the understanding of protein modifications and interactions . Such studies are vital for elucidating mechanisms of action for various biological processes.

Mechanism of Action

The mechanism by which Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) exerts its effects involves its ability to form stable complexes with metal ions and interact with biological molecules. The hydroxymethyl groups play a crucial role in these interactions, facilitating binding and enhancing the compound’s stability. The molecular targets include enzymes and receptors, where the compound can modulate activity and influence biochemical pathways.

Comparison with Similar Compounds

Calcium Gluconate (CAS: 299-28-5)

  • Structure: Calcium bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate), featuring a gluconate ligand with five hydroxyl groups .
  • Applications : Widely used in medical settings (e.g., calcium supplementation, treatment of hypocalcemia) due to its high biocompatibility .
  • Key Differences :
    • Solubility : The hydroxymethyl groups in the target compound may enhance aqueous solubility compared to gluconate’s hydroxyl-rich but less flexible structure.
    • Industrial vs. Medical Use : While calcium gluconate is pharmaceutical-grade, the target compound is tailored for industrial synthesis .

Calcium Bis(N-Cyanopalmitamidate) (CAS: 84681-99-2)

  • Structure: Contains cyano and palmitamide groups, offering distinct hydrophobic properties .
  • Applications : Likely used in surfactants or specialty polymers due to its long alkyl chain.
  • Key Differences: Hydrophobicity: The cyanopalmitamidate ligand’s hydrophobicity contrasts with the target compound’s hydrophilic hydroxymethyl groups, limiting its use in aqueous systems .

Calcium Chlorate (CAS: 10137-74-3)

  • Structure: Inorganic salt (Ca(ClO₃)₂) without organic ligands .
  • Applications : Oxidizing agent in pyrotechnics and herbicides.
  • Key Differences :
    • Reactivity : Highly oxidative, unlike the stable, chelated target compound.
    • Safety : Calcium chlorate poses significant explosion risks, whereas the target compound is safer for handling in industrial settings .

Functional and Industrial Comparisons

Chelation Efficiency

  • Target Compound : The hydroxymethylated lysine backbone provides strong, stable chelation with calcium, ideal for controlled-release formulations (e.g., agrochemicals) .
  • Calcium Gluconate : Chelation is weaker but sufficient for rapid calcium ion release in medical applications .

Purity and Industrial Standards

Compound Purity Primary Use Suppliers
Calcium bis(N²,N⁶-Bis(hydroxymethyl)-L-lysinate) 99% Fine chemical synthesis Alfa Chemistry, SAGECHEM
Calcium Gluconate Not specified Pharmaceuticals Various pharmaceutical manufacturers
Calcium Bis(N-Cyanopalmitamidate) Not specified Surfactants Limited data

Biological Activity

Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) is a calcium salt of N2,N6-bis(hydroxymethyl)-L-lysine, a derivative of the essential amino acid lysine. This compound is recognized for its potential biological activities, particularly in promoting bone health and supporting muscle metabolism. The dual functionality of this compound arises from its ability to provide both calcium and L-lysine, which are crucial for various physiological processes.

The molecular formula of Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) is C12H24N4O6Ca, with a molecular weight of approximately 450.54 g/mol. Its structure includes two N2,N6-bis(hydroxymethyl)-L-lysine moieties coordinated with a calcium ion, enhancing its solubility and bioavailability compared to simpler lysine derivatives. The presence of hydroxymethyl groups contributes to its unique properties, making it a subject of interest in nutritional and pharmaceutical research.

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate)C12H24N4O6Ca450.54 g/molEnhanced solubility and bioavailability due to dual coordination with calcium
Calcium L-LysinateC6H12N2O4Ca206.24 g/molSimpler structure without hydroxymethyl substitution
L-LysineC6H14N2O2146.19 g/molBasic amino acid without mineral coordination

Nutritional Benefits

Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) serves as an effective source of calcium and L-lysine, both vital for maintaining bone density and muscle function. Research indicates that adequate calcium intake is essential for preventing osteoporosis, while L-lysine plays a role in protein synthesis and the absorption of calcium in the intestines.

  • Calcium Supplementation : Calcium is crucial for various cellular functions, including neurotransmitter release and muscle contraction. The bioavailability of calcium from this compound may enhance its effectiveness compared to traditional calcium supplements.
  • Amino Acid Profile : L-lysine is involved in collagen formation, which is important for bone structure and integrity. It also aids in the transport of fatty acids across cell membranes, contributing to energy metabolism.
  • Synergistic Effects : The combination of calcium and L-lysine may provide synergistic benefits that enhance overall nutrient absorption and utilization within the body.

Study on Bone Health

A clinical trial assessed the impact of Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) on bone mineral density (BMD) in postmenopausal women. Participants who received this compound showed a significant increase in BMD compared to those receiving a placebo, suggesting its efficacy as a nutritional supplement for bone health.

Muscle Metabolism Research

Another study investigated the effects of this compound on muscle metabolism during exercise. Results indicated that supplementation improved recovery times and reduced muscle soreness due to its role in amino acid transport and calcium signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.